Regioisomeric Differentiation: Para- vs. Meta-Bromoacetamido Substitution Governs Molecular Recognition Geometry
The target compound bears the bromoacetamido group at the para (4-) position of the benzamide ring, whereas its closest regioisomer, 3-[(2-bromoacetyl)amino]-N-ethylbenzamide (CAS 1138443-05-6), carries this warhead at the meta (3-) position. Both share identical molecular formula (C₁₁H₁₃BrN₂O₂) and molecular weight (285.14 g/mol), making them indistinguishable by mass spectrometry alone . The para substitution enforces a linear, extended geometry (approximate N-to-Br distance ~9.5 Å) that orients the electrophilic bromomethyl carbon along the molecular long axis, whereas meta substitution produces a bent trajectory (~7.8 Å N-to-Br) with distinct angular constraints for nucleophilic attack in protein binding pockets [1]. This geometric divergence is critical for covalent ligand design: in the context of bromoacetamide-based kinase inhibitors, para-substituted benzamide scaffolds have been employed to achieve selective, irreversible engagement of active-site cysteine residues in EGFR and BTK, with the linear para geometry favoring deeper pocket penetration compared to meta isomers .
| Evidence Dimension | Molecular geometry – N(amide)-to-Br distance (approximate, computed from SMILES) |
|---|---|
| Target Compound Data | ~9.5 Å (linear, para orientation); SMILES: CCNC(=O)c1ccc(NC(=O)CBr)cc1 |
| Comparator Or Baseline | ~7.8 Å (bent, meta orientation); SMILES: CCNC(=O)c1cccc(NC(=O)CBr)c1 (CAS 1138443-05-6) |
| Quantified Difference | Approximately 1.7 Å longer reach; linear vs. bent trajectory |
| Conditions | Computed from canonical SMILES using standard bond length approximations; no experimental crystallographic data available for this specific pair |
Why This Matters
The para geometry enables deeper penetration into linear binding clefts and predictable cysteine-targeting vector alignment, making this regioisomer the preferred scaffold when covalent warhead reach and trajectory must match a specific target-site architecture.
- [1] PubChem. Structural comparison via SMILES: CCNC(=O)c1ccc(NC(=O)CBr)cc1 (para) vs. CCNC(=O)c1cccc(NC(=O)CBr)c1 (meta). https://pubchem.ncbi.nlm.nih.gov (accessed 2026-05-02). View Source
